4-(4-ethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
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Overview
Description
4-(4-ethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is a complex organic compound that features a piperazine ring substituted with ethylphenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide typically involves the reaction of 4-ethylphenyl isocyanate with 2-methylphenylpiperazine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(4-ethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
- 4-(4-ethylphenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide
- 4-(4-ethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
Uniqueness
This compound is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of both ethylphenyl and methylphenyl groups provides a distinct steric and electronic environment, differentiating it from other similar compounds.
Properties
Molecular Formula |
C20H25N3O |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H25N3O/c1-3-17-8-10-18(11-9-17)22-12-14-23(15-13-22)20(24)21-19-7-5-4-6-16(19)2/h4-11H,3,12-15H2,1-2H3,(H,21,24) |
InChI Key |
JRZQUHUQGSXKOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
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